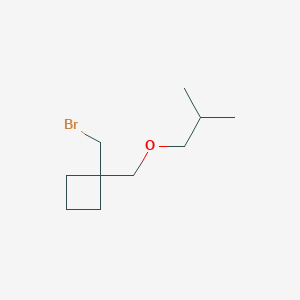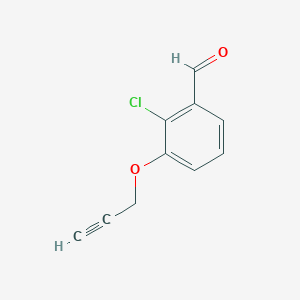
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-3-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2-Chloro-3-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive aldehyde group.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group provides additional reactivity, allowing for further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Prop-2-yn-1-yloxy)benzaldehyde
- 2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
Uniqueness
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the specific positioning of the chlorine and prop-2-yn-1-yloxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H7ClO2 |
|---|---|
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
2-chloro-3-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7ClO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h1,3-5,7H,6H2 |
InChI-Schlüssel |
UAIYCQCFDSOCHE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=CC(=C1Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)


![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)


![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)

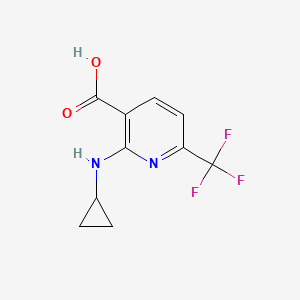

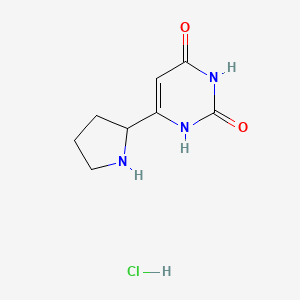
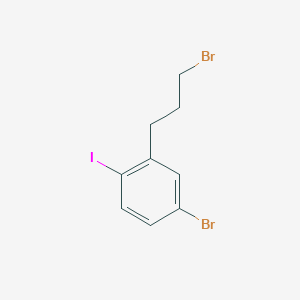
![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)
